Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, an acetamide moiety, and a triazinoindole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by reacting 2,3-dichloro-6-methylquinoxaline with thiosemicarbazide in n-butanol under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and catalysts.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Acetamide, N-cyclopropyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its specific structural features, such as the presence of a cyclopropyl group and a triazinoindole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
Acetamide, N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of interest due to its potential biological activities. This article explores its various biological activities, including antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure
The compound features a cyclopropyl group and a thioether linkage to a triazine-indole derivative, which may contribute to its biological activity through unique interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Case Study : A series of thiazole derivatives were tested for their antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring was critical for enhancing antimicrobial efficacy, with some compounds showing MIC values as low as 6.25 µg/mL against resistant strains .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Thiazole Derivative 1 | 6.25 | Klebsiella pneumoniae |
Thiazole Derivative 2 | 12.5 | Pseudomonas aeruginosa |
Acetamide Analog | TBD | TBD |
Anticancer Activity
The anticancer potential of acetamide derivatives has been explored through various studies:
- Findings : Certain thiazole-based compounds demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in cancer cell lines. For instance, a derivative showed an IC50 of 1.61 µg/mL against A-431 cells . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring significantly influenced cytotoxicity.
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Compound A | 1.61 | A-431 |
Compound B | 1.98 | Jurkat |
Acetamide Analog | TBD | TBD |
Neuroprotective Activity
Emerging studies suggest potential neuroprotective effects:
- Research Insight : Compounds structurally related to the acetamide series have shown promise in models of neurodegeneration. For example, derivatives were tested for their ability to inhibit neuroinflammation and apoptosis in neuronal cell lines .
The biological activity of acetamide N-cyclopropyl derivatives may be attributed to their ability to interact with specific protein targets involved in cellular signaling pathways:
Properties
Molecular Formula |
C15H15N5OS |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-8-2-5-11-10(6-8)13-14(17-11)18-15(20-19-13)22-7-12(21)16-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,16,21)(H,17,18,20) |
InChI Key |
HTEIZVNHUMCLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4 |
Origin of Product |
United States |
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